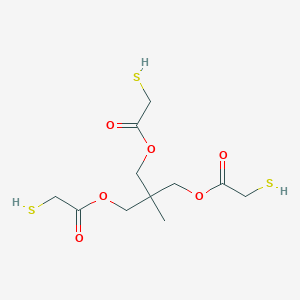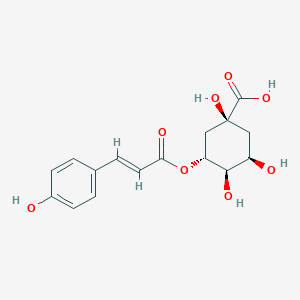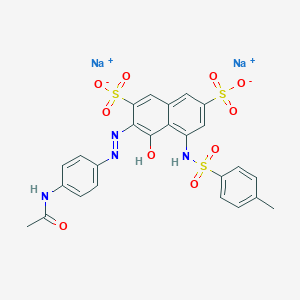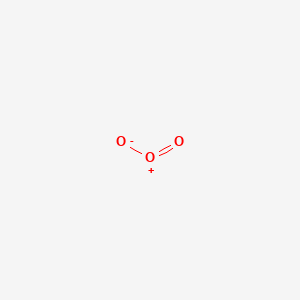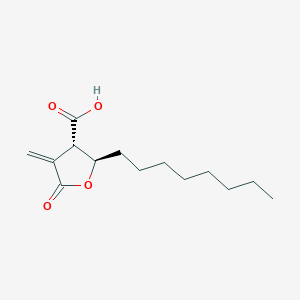
C75 trans
Vue d'ensemble
Description
C75 is stable fatty acid synthase (FASN) inhibitor that when administered in racemic form leads to profound weight loss and feeding inhibition in both high-fat diet wild type obese and leptin-deficient ob/ob mice. C75 is also cytotoxic to many human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FASN pathway. (+)-trans-C75 is an enantiomer of C75.3 Its biologicial activity has not been reported.
3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel- is a gamma-lactone.
Applications De Recherche Scientifique
Traitement de l'hypertension artérielle pulmonaire (HTAP)
“C75 trans” a été suggéré pour inverser partiellement les processus d'HTAP dans des études précliniques. Il est lié à la réponse inflammatoire, affectant les niveaux d'ARNm de molécules pro-inflammatoires telles que le TNF-alpha et les interleukines .
Obésité et inhibition de l'alimentation
En tant qu'inhibiteur stable de la synthase des acides gras (FASN), “this compound” entraîne une perte de poids significative et une inhibition de l'alimentation chez les modèles de souris obèses, suggérant son application potentielle dans le traitement de l'obésité .
Inhibition de la croissance des cellules cancéreuses
“this compound” présente des effets cytotoxiques sur diverses lignées de cellules cancéreuses humaines en inhibant la synthase des acides gras (FASN), conduisant à l'apoptose et à une réduction de la croissance cellulaire .
4. Métabolisme des acides gras dans le cancer du sein La recherche indique que “this compound” peut bloquer l'activité du FASN dans les cellules cancéreuses du sein, induisant l'apoptose et affectant les formes actives de protéines oncogéniques telles que HER2, AKT et ERK1/2 .
Mécanisme D'action
Target of Action
The primary target of C75 trans is Fatty Acid Synthase (FAS) . FAS is an enzyme responsible for the synthesis of long-chain fatty acids. It plays a crucial role in energy metabolism and appetite regulation .
Mode of Action
This compound inhibits FAS activity and stimulates carnitine palmitoyl-transferase-1 (CPT-1), consistent with its effects in peripheral tissues . It interacts with FAS in a slow-binding manner and preferentially reacts with FAS in whole cells .
Biochemical Pathways
This compound affects several biochemical pathways, including fatty acid synthesis and fatty acid oxidation . It modulates the levels of energy intermediates, thus affecting the energy sensor AMP-activated protein kinase (AMPK) . It also affects glucose metabolism and acetyl-CoA carboxylase (ACC) phosphorylation .
Result of Action
This compound has been shown to cause profound, reversible weight loss in animal models, suggesting its potential in treating obesity . It also has significant antitumor activity, inhibiting the growth of established cancer cell lines . In the context of pulmonary arterial hypertension (PAH), C75 treatment partially reversed disease processes in a mouse model .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the central nervous system plays a critical role in the regulation of energy balance by coordinating peripheral and central signals to assess energy status and regulate feeding behavior
Analyse Biochimique
Biochemical Properties
C75 trans inhibits FAS activity and stimulates carnitine palmitoyl-transferase-1 (CPT-1), consistent with its effects in peripheral tissues . It alters neuronal ATP levels and AMP-activated protein kinase (AMPK) activity . The compound interacts with enzymes such as FAS and CPT-1, and its interactions involve inhibition of FAS and stimulation of CPT-1 .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It inhibits the growth of PC3 cells, with an IC50 of 35 μM . It also reduces the growth of LNCaP spheroids in a concentration-dependent manner, with an IC50 of 50 μM . Furthermore, it has cytotoxic effects on tumor cell lines and does not affect feeding .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It inhibits FAS activity, thereby affecting the synthesis of long-chain fatty acids . It also stimulates CPT-1, which is involved in the transport of long-chain fatty acids into mitochondria for oxidation .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-lasting effects on cells in laboratory settings. For instance, it inhibits the growth of PC3 cells and LNCaP spheroids over a period of 24 hours
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to cause a 50% greater weight loss and a 32.9% increased production of energy due to fatty acid oxidation in diet-induced obese (DIO) mice, compared with paired-fed controls .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid synthesis. It inhibits FAS, a key enzyme in this pathway . It also stimulates CPT-1, which is involved in the transport of long-chain fatty acids into mitochondria for oxidation .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its role as an inhibitor of FAS and a stimulator of CPT-1, it is likely to be found in the cytoplasm where these enzymes are located .
Propriétés
IUPAC Name |
(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLZDVWHQVAJU-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191282-48-1 | |
| Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)

